1-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-(4-methylphenyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-(4-methylphenyl)-6,7,8,9-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a methylphenyl group, and a tetrahydrobenzothieno triazolo pyrimidinone core
Preparation Methods
The synthesis of 1-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-(4-methylphenyl)-6,7,8,9-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes:
Formation of the bromophenyl intermediate: This step involves the bromination of phenylacetic acid to form 4-bromophenylacetic acid.
Synthesis of the thioether linkage: The bromophenyl intermediate is then reacted with a thiol compound to form the thioether linkage.
Cyclization and formation of the triazolo pyrimidinone core: The final step involves the cyclization of the intermediate compounds to form the triazolo pyrimidinone core, which is achieved through a series of condensation and cyclization reactions under controlled conditions.
Chemical Reactions Analysis
1-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-(4-methylphenyl)-6,7,8,9-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group allows for substitution reactions, where the bromine atom can be replaced with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, making it valuable in the development of new synthetic methodologies.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-(4-methylphenyl)-6,7,8,9-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-(4-methylphenyl)-6,7,8,9-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one can be compared with similar compounds such as:
4-Bromophenylacetic acid: This compound shares the bromophenyl group but lacks the complex triazolo pyrimidinone core.
Thioether-linked compounds: Compounds with similar thioether linkages but different core structures.
Triazolo pyrimidinone derivatives: Other derivatives with variations in the substituents on the triazolo pyrimidinone core.
The uniqueness of 1-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-(4-methylphenyl)-6,7,8,9-tetrahydro1
Properties
Molecular Formula |
C26H21BrN4O2S2 |
---|---|
Molecular Weight |
565.5 g/mol |
IUPAC Name |
3-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-7-(4-methylphenyl)-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one |
InChI |
InChI=1S/C26H21BrN4O2S2/c1-15-6-12-18(13-7-15)30-23(33)22-19-4-2-3-5-21(19)35-24(22)31-25(30)28-29-26(31)34-14-20(32)16-8-10-17(27)11-9-16/h6-13H,2-5,14H2,1H3 |
InChI Key |
HVWKOCGGXRZSHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(N4C2=NN=C4SCC(=O)C5=CC=C(C=C5)Br)SC6=C3CCCC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.